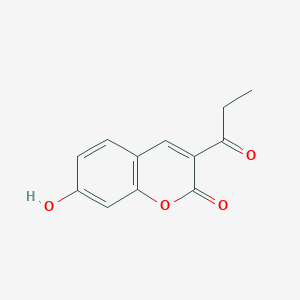

7-hydroxy-3-propionyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-hydroxy-3-propionyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 500364-48-7 . It has a molecular weight of 218.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 . This indicates the compound has 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The compound has a molecular weight of 218.21 .Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 7-hydroxy-3-propionyl-2H-chromen-2-one and its derivatives are subject to various synthetic routes and biological activity screenings. One study focused on synthesizing hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, revealing antimicrobial and antioxidant activities. This illustrates the compound's potential in developing therapeutics with antimicrobial properties (Hatzade et al., 2008).

Photophysical Properties

Another research avenue explores the photophysical characteristics of similar compounds, like 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one. This compound showed fluorescence with good Stoke shift values, indicating its use in fluorescent probes for biological and chemical sensing (Yadav et al., 2015).

Synthesis of Warfarin Analogues

The synthesis of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin™) and its analogues using novel polystyrene-supported TBD catalysts highlights the role of this compound derivatives in medicinal chemistry, particularly in the development of anticoagulant drugs (Alonzi et al., 2014).

Green Synthesis Approaches

A significant application is the green synthesis of 3-Se/S-chromones, showcasing an environmentally friendly method to produce 3-Se/S-4H-chromen-4-ones without solvents. This method aligns with sustainable chemistry goals, offering a greener protocol for synthesizing chromen-4-ones derivatives (Rafique et al., 2017).

Catalyst-Free Synthesis of Benzo[f]furo[3,2-c]chromen-4-(5H)-Ones

Research on catalyst-free, solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones underlines the chemical's utility in creating bioactive compounds efficiently and sustainably (Kumar et al., 2015).

Properties

IUPAC Name |

7-hydroxy-3-propanoylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLKCRHSDZUCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)

![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)

![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2687101.png)